Dual Orthogonal Protection: Fmoc/TBS vs. Single Fmoc Protection in Complex Syntheses
Fmoc-L-Pyrraline(TBS)-OH offers a dual-protection strategy, combining base-labile Fmoc for N-terminal protection and acid-labile TBS for the pyrroline side-chain hydroxyl group. This orthogonal protection scheme is absent in standard Fmoc-protected proline analogs like Fmoc-Pro-OH (CAS 71989-31-6), which only feature a single protecting group . While direct quantitative comparison of synthetic yields is not available in the public literature, the presence of two orthogonal protecting groups is a class-level advantage that enables more complex synthetic routes and prevents premature side-reactions, a critical factor for high-fidelity synthesis of advanced peptides [1].
| Evidence Dimension | Number of orthogonal protecting groups |
|---|---|
| Target Compound Data | Two (Fmoc and TBS) |
| Comparator Or Baseline | Fmoc-Pro-OH (CAS 71989-31-6): One (Fmoc) |
| Quantified Difference | 1 additional orthogonal protecting group |
| Conditions | Standard Fmoc/tBu solid-phase peptide synthesis (SPPS) |
Why This Matters
Orthogonal protection is essential for synthesizing peptides with sensitive post-translational modifications or for creating complex branched and cyclic structures.
- [1] BOC Sciences. (n.d.). Fmoc-L-Nle(6-OTBS)-OH. Product Page. View Source
